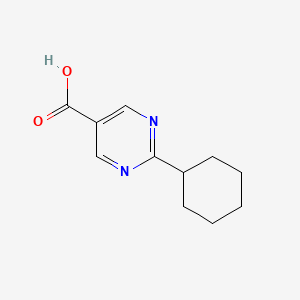

2-Cyclohexylpyrimidine-5-carboxylic acid

Description

The Significance of Pyrimidine (B1678525) Carboxylic Acid Scaffolds in Medicinal and Synthetic Chemistry

The pyrimidine ring, a diazine heterocycle, is a fundamental building block in numerous biologically vital molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors. When functionalized with a carboxylic acid group, the resulting pyrimidine carboxylic acid scaffold becomes a highly versatile platform in medicinal chemistry and organic synthesis.

The presence of the carboxylic acid moiety offers several advantages:

Enhanced Pharmacokinetic Properties: The carboxylic acid group can modulate the solubility and polarity of a molecule, which are critical parameters influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Bioisosteric Replacement: This functional group can act as a bioisostere for other acidic moieties, allowing for the fine-tuning of a compound's biological activity.

Versatile Chemical Handle: The carboxylic acid group is a reactive site that can be readily converted into a wide array of other functional groups, such as esters, amides, and acid halides. This chemical tractability is invaluable for the synthesis of compound libraries for structure-activity relationship (SAR) studies.

The pyrimidine core itself imparts a degree of structural rigidity and provides multiple sites for hydrogen bonding, which are crucial for specific interactions with biological targets. The combination of these features makes pyrimidine carboxylic acid scaffolds a privileged structure in the development of novel therapeutic agents.

Historical Context and Initial Research Trajectories of 2-Cyclohexylpyrimidine-5-carboxylic acid

Specific historical data on the initial synthesis and research trajectories of this compound is not extensively documented in readily available literature. However, the exploration of 2-substituted pyrimidine-5-carboxylic acids as a class of compounds has been a subject of interest in synthetic chemistry for some time. Early research in this area was likely driven by the desire to develop general and efficient methods for the synthesis of functionalized pyrimidines.

A notable synthetic approach for this class of compounds involves the condensation of amidinium salts with a suitable three-carbon building block. For instance, the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts has been reported as a method to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters organic-chemistry.org. These esters can then be hydrolyzed to the desired carboxylic acids. The initial investigations into such synthetic routes laid the groundwork for accessing a diverse range of 2-substituted pyrimidine derivatives, including the cyclohexyl variant.

Overview of Current Research Landscape and Academic Focus on this compound

The current research landscape for this compound is largely situated within the broader context of pyrimidine derivatives in drug discovery and materials science. While specific studies focusing exclusively on this molecule are limited, the academic focus can be inferred from the general interest in compounds with similar structural motifs.

The primary areas of academic and industrial interest include:

Medicinal Chemistry: The exploration of pyrimidine derivatives as inhibitors of various enzymes, such as kinases and dehydrogenases, is a very active area of research. The cyclohexyl group at the 2-position can provide a bulky, lipophilic substituent that may enhance binding to hydrophobic pockets in protein targets.

Synthetic Methodology: The development of novel, efficient, and scalable synthetic routes to functionalized pyrimidines remains a key focus for organic chemists.

Materials Science: Pyrimidine-containing compounds are also being investigated for their potential applications in materials science, for example, as components of metal-organic frameworks (MOFs) or as organic light-emitting diodes (OLEDs).

The table below summarizes the key research areas and the potential roles of the structural components of this compound.

| Structural Component | Potential Role in Research | Relevant Research Areas |

| Pyrimidine Core | Provides a rigid scaffold and hydrogen bonding sites. | Medicinal Chemistry, Materials Science |

| Cyclohexyl Group at C2 | Acts as a lipophilic substituent, can influence binding affinity and selectivity. | Drug Discovery, Medicinal Chemistry |

| Carboxylic Acid at C5 | Modulates solubility, provides a site for further chemical modification. | Synthetic Chemistry, Medicinal Chemistry, Pharmacology |

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound is poised to explore several key scientific questions. The overarching objective is to fully elucidate the chemical and biological properties of this molecule and to assess its potential for practical applications.

The specific aims of future research can be outlined as follows:

Elucidation of Biological Activity: A primary objective is to screen this compound and its derivatives against a wide range of biological targets to identify any potential therapeutic activities. This would involve in vitro and in vivo studies to determine its efficacy and mechanism of action.

Optimization of Synthetic Routes: Further research is needed to develop and optimize synthetic methods that are high-yielding, cost-effective, and environmentally friendly.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the cyclohexyl and carboxylic acid groups affect the biological activity of the molecule would be crucial for the rational design of more potent and selective analogs.

Exploration of Physicochemical Properties: A detailed characterization of the physicochemical properties of this compound, such as its solubility, stability, and crystal structure, is essential for its development as a potential pharmaceutical or material.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-cyclohexylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15) |

InChI Key |

SSAYKERXMLTQMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(C=N2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohexylpyrimidine 5 Carboxylic Acid and Its Key Precursors

Strategies for the De Novo Construction of the Pyrimidine (B1678525) Core

The de novo synthesis of the pyrimidine ring is a well-established field, yet the demand for functional group tolerance, efficiency, and diversity continues to drive the development of new methods. Key strategies for constructing the 2-substituted pyrimidine-5-carboxylate framework include classical cyclocondensation reactions and modern multicomponent approaches.

Cyclocondensation Reactions Involving β-Dicarbonyl Precursors

The most classical and widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine. For the synthesis of 2-Cyclohexylpyrimidine-5-carboxylic acid, this involves the reaction of cyclohexanecarboxamidine with a suitable three-carbon building block containing the carboxylic acid functionality.

A particularly effective method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been developed, which provides a direct route to pyrimidines unsubstituted at the 4- and 6-positions. organic-chemistry.org This strategy employs the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, a stable and reactive β-dicarbonyl equivalent. This precursor reacts readily with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org

The proposed synthesis for methyl 2-cyclohexylpyrimidine-5-carboxylate would follow the reaction shown below. Cyclohexanecarboxamidine hydrochloride would be the key precursor, reacting with the sodium salt of the propenol derivative to yield the target pyrimidine.

Reaction Scheme: Cyclohexanecarboxamidine hydrochloride + Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol → Methyl 2-cyclohexylpyrimidine-5-carboxylate

This method is advantageous due to its high yields and the stability of the β-dicarbonyl precursor. The versatility of this reaction with various amidinium salts suggests its applicability for creating a library of analogous compounds. organic-chemistry.org

| Reactant 1 (Amidinium Salt) | Reactant 2 (β-Dicarbonyl Equivalent) | Product | Reported Yield (%) |

|---|---|---|---|

| Benzamidine hydrochloride | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Methyl 2-phenylpyrimidine-5-carboxylate | 85 |

| Acetamidine hydrochloride | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Methyl 2-methylpyrimidine-5-carboxylate | 75 |

| Cyclohexanecarboxamidine hydrochloride (Proposed) | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Methyl 2-cyclohexylpyrimidine-5-carboxylate | N/A (Expected high) |

One-Pot Multicomponent Approaches to Substituted Pyrimidines

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. figshare.comnih.govmdpi.com These reactions are highly atom-economical and offer a rapid pathway to diverse molecular libraries. researchgate.net For the synthesis of this compound, a plausible MCR could involve cyclohexanecarboxamidine, an equivalent of ethyl propiolate, and an orthoformate.

A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. figshare.comnih.gov This methodology allows for the regioselective synthesis of highly substituted pyrimidines. While not directly demonstrated for the target molecule, the principles can be adapted. A hypothetical three-component reaction for a related tetrahydropyrimidine-5-carboxylate, often synthesized via the Biginelli reaction, involves an aldehyde, a β-ketoester like ethyl acetoacetate, and urea (B33335) or thiourea (B124793). mdpi.com Adapting this to the target molecule would involve using cyclohexanecarboxamidine as the nitrogen-containing component.

| Reaction Type | Key Components | General Product | Key Advantages |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones/thiones | Operational simplicity, high convergence |

| Iridium-Catalyzed MCR | Amidine, Alcohols | Unsymmetric substituted pyrimidines | High regioselectivity, sustainable (uses alcohols) |

| General [3+3] Cyclocondensation | Amidine, β-Enaminone | Substituted pyrimidines | Access to diverse substitution patterns |

Ring-Closing Metathesis and Other Macrocyclization Strategies

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes, particularly for medium and large rings. However, its application to the de novo synthesis of aromatic five- or six-membered heterocycles like pyrimidine is not a standard or direct approach. The formation of the aromatic pyrimidine ring typically relies on condensation logic rather than the intramolecular coupling of two alkene tethers.

While RCM is generally not applicable for the direct construction of the pyrimidine core, it could theoretically be employed in a multi-step sequence to synthesize a complex diene or enyne precursor that, upon a subsequent cyclization/aromatization step, could form the pyrimidine ring. Such a strategy would be overly complex for a simple scaffold like this compound but might be considered for more intricate, fused ring systems.

Stereoselective Introduction and Modification of the Cyclohexyl Moiety

Introducing chirality into the cyclohexyl ring of the target molecule is a significant synthetic challenge. This can be achieved either by starting with a chiral cyclohexyl precursor or by performing an asymmetric transformation on a prochiral substrate. Catalytic asymmetric hydrogenation and enantioselective functionalization are premier strategies for this purpose.

Catalytic Asymmetric Hydrogenation for Chiral Cyclohexyl Scaffolds

Catalytic asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically enriched compounds. wikipedia.orgyoutube.com To generate a chiral cyclohexyl precursor, one could perform an asymmetric hydrogenation on a corresponding prochiral cyclohexene (B86901) or aromatic precursor.

For instance, a highly enantioselective method for the complete hydrogenation of pyrimidinium salts using an Iridium/(S,S)-f-Binaphane complex has been developed. rsc.org This approach yields fully saturated chiral hexahydropyrimidines. While this method saturates the pyrimidine ring itself, the underlying principle of asymmetrically hydrogenating a six-membered ring is highly relevant.

A more direct strategy would involve the asymmetric hydrogenation of a cyclohexene-containing precursor before the pyrimidine ring formation. A powerful example of creating a chiral cyclohexyl scaffold involves the Ir-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones, which proceeds with excellent stereoselectivity (up to >99% ee). nih.gov The resulting chiral cyclic ketone can then be further elaborated. This demonstrates the feasibility of creating complex chiral cyclohexyl building blocks that could be converted into the necessary cyclohexanecarboxamidine precursor for pyrimidine synthesis.

| Catalyst System | Substrate Type | Product Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Ir/(S,S)-f-Binaphane | Pyrimidinium salts | Chiral hexahydropyrimidines | High |

| Ir-catalyst / Chiral ligand | α,α'-bis(arylidene)ketones | Chiral cyclohexyl-fused ketones | Up to >99% |

| Rh-catalyst / Chiral diphosphine | 7-Phenylpyrazolo[1,5-a]pyrimidines | Chiral tetrahydropyrazolo[1,5-a]pyrimidines | Up to 98% |

Enantioselective Functionalization of Cyclohexyl Substrates

Beyond hydrogenation, direct enantioselective functionalization of a pre-existing cyclohexyl or cyclohexene ring offers another powerful approach. This can involve various transformations, including C-H activation, epoxidation, or dihydroxylation, to install a stereocenter.

For example, rhodium-catalyzed asymmetric carbene N-H insertion provides a method for the enantioselective synthesis of chiral amides. researchgate.net One could envision a strategy where a cyclohexyl-containing amide undergoes such a reaction to install a chiral center. Similarly, enantioselective C-H amination, directed by a chiral cation paired with a rhodium catalyst, has been shown to be effective for benzylic C-H bonds and highlights the potential for functionalizing C(sp³)-H bonds with high enantioselectivity. nih.govresearchgate.net Applying such a methodology to a prochiral C-H bond on the cyclohexyl ring of a suitable precursor could establish the desired stereochemistry.

The development of these advanced synthetic methods provides a robust toolkit for the efficient and stereocontrolled synthesis of this compound and its derivatives, paving the way for their future investigation and application.

Remote Functionalization Strategies for Cyclohexyl C-H Bonds

Directing group-assisted C–H functionalization has become a powerful tool for modifying complex molecules with high precision, though it has been challenging to target remote C(sp³)–H bonds due to the thermodynamic and kinetic preference for forming five- or six-membered metallacycles. rsc.org However, recent advancements have enabled the selective functionalization of these remote bonds. rsc.org

For a molecule like this compound, the pyrimidine ring itself, or a group attached to it, can act as a directing group to functionalize the appended cyclohexyl ring. A notable strategy involves the palladium-catalyzed remote C–H functionalization at the C5-position of N-(alkyl)pyrimidin-2-amine cores. rsc.org This approach, which is highly regioselective, utilizes readily available aryl halides or alkenes to introduce new functional groups. rsc.org While this specific methodology targets the pyrimidine ring, the underlying principle of using a directing group to guide a metal catalyst to a specific C-H bond could be adapted to target the cyclohexyl moiety. Pyridine and pyrimidine groups are commonly used as effective directing groups in C-H activation processes. researchgate.net By carefully selecting the catalyst and directing group, it may be possible to form a larger-membered metallacycle intermediate that facilitates C-H activation at one of the C-H bonds of the cyclohexyl ring, enabling the introduction of new substituents.

Strategies to overcome the preference for proximal C-H activation include leveraging the switch of the regiodetermining step, exploiting the ring strain of metallacycles, and utilizing multiple non-covalent interactions to favor the formation of larger-membered metallacycles. rsc.org These advanced concepts form the basis for developing future synthetic routes that can selectively modify the cyclohexyl group of the target molecule.

Precise Functionalization of the Carboxylic Acid Group

The introduction of the carboxylic acid group at the C-5 position of the pyrimidine ring is a critical step in the synthesis of the target compound. Several precise methods are available, starting from various precursors.

A common and reliable method for installing a carboxylic acid group is through the oxidation of a primary alcohol or an aldehyde. In the context of this compound synthesis, this would involve the preparation of precursors such as 2-cyclohexyl-5-(hydroxymethyl)pyrimidine or 2-cyclohexyl-5-formylpyrimidine.

The oxidation of alcohol and aldehyde groups on heterocyclic rings is a well-established transformation. For instance, in the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF), a series of oxidation steps are performed. mdpi.com The process involves the oxidation of a primary alcohol and an aldehyde function to carboxylic acids. mdpi.com Similar oxidative pathways can be envisioned for pyrimidine-based precursors. A variety of oxidizing agents can be employed for these transformations, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

Directly introducing a carboxylic acid or its ester equivalent onto the pyrimidine ring offers a more convergent synthetic route. The Minisci reaction, a type of homolytic aromatic substitution, provides a powerful method for the alkoxycarbonylation of electron-deficient heterocycles like pyrimidine. ucla.edu

This approach has been successfully applied to the synthesis of 5-halopyrimidine-4-carboxylic acid esters. ucla.edu The reaction involves the generation of an electrophilic alkoxycarbonyl radical, which then attacks the relatively electron-rich C-4 position of the protonated pyrimidine ring. ucla.edu A key finding was that the reaction is highly regioselective for the C-4 position, with little to no substitution observed at the C-2 position. ucla.edu Furthermore, reaction conditions can be optimized; for example, using a toluene-water biphasic solvent system helps to minimize polysubstitution, and the addition of acetic acid can significantly increase the conversion rate. ucla.edu This method allows for the one-step synthesis of useful quantities of pyrimidine carboxylates from inexpensive starting materials. ucla.edu The resulting ester can then be hydrolyzed to the desired carboxylic acid.

| Entry | Pyruvate Ester (R in R-COCO2H) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| 1 | Ethyl | 100 | 48 |

| 2 | Methyl | 100 | 45 |

| 3 | tert-Butyl | 100 | 65 |

| 4 | Benzyl | 100 | 75 |

| 5 | Isopropyl | 100 | 55 |

The hydrolysis of nitrile and ester precursors is a fundamental and widely used method for obtaining carboxylic acids. The synthesis of this compound can be achieved by hydrolyzing precursors like 2-cyclohexylpyrimidine-5-carbonitrile or a corresponding ester, such as methyl or ethyl 2-cyclohexylpyrimidine-5-carboxylate. organic-chemistry.orgias.ac.in

Mechanistic Insights: Nitrile hydrolysis can proceed under both acidic and basic conditions. organicchemistrytutor.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. organicchemistrytutor.comchemistrysteps.com A nucleophilic attack by water follows, leading to an imidic acid intermediate after deprotonation. chemistrysteps.com This intermediate then tautomerizes to the more stable amide. chemistrysteps.com The amide is subsequently hydrolyzed further under acidic conditions to yield the carboxylic acid and an ammonium (B1175870) ion. organicchemistrytutor.comyoutube.com

Base-Catalyzed Hydrolysis: This pathway starts with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.comyoutube.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide can be isolated under mild basic conditions. organicchemistrytutor.com However, harsher conditions, such as higher temperatures and prolonged reaction times, will drive the hydrolysis of the amide to the carboxylate salt, which is then protonated in a final workup step to give the carboxylic acid. organicchemistrytutor.com

Ester hydrolysis also occurs under acidic or basic conditions. Alkaline hydrolysis of esters of pyrimidine-5-carboxylic acids typically yields the corresponding pyrimidine-5-carboxylic acids. researchgate.net However, it is important to note that in some cases, rearrangements of the pyrimidine ring have been reported during hydrolysis, although this is not a general phenomenon. researchgate.net

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound

Achieving high levels of selectivity is paramount in multistep organic synthesis to ensure the desired isomer is formed and to simplify purification.

Regioselectivity: This is a key consideration when functionalizing the pyrimidine ring. The electronic nature of the pyrimidine ring dictates the position of substitution. The ring is electron-deficient, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, the 5-position is the least electron-deficient and is the preferred site for electrophilic substitution. chemicalbook.com This inherent reactivity is demonstrated in the Minisci reaction, where radical alkoxycarbonylation of 5-halopyrimidines is highly regioselective, yielding the 4-substituted product. ucla.edu Similarly, palladium-catalyzed C-H functionalization of 2-aminopyrimidines shows high regioselectivity for the C5-position. rsc.org The synthesis of the pyrimidine ring itself, for example through the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, provides a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, avoiding substitution at the 4-position. organic-chemistry.org

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity involves reacting one site while leaving others intact. For example, during the hydrolysis of a C5-ester group, the conditions must be chosen carefully to avoid unwanted reactions at other positions on the pyrimidine or cyclohexyl rings. Similarly, when performing C-H activation on the cyclohexyl ring, the catalyst and conditions must be selected to prevent undesired reactions with the pyrimidine ring or the carboxylic acid group.

Stereoselectivity: For the synthesis of the parent this compound, stereoselectivity is not a primary concern as there are no chiral centers in the final molecule. However, if remote functionalization of the cyclohexyl ring were to introduce a new substituent, diastereomeric and enantiomeric products could be formed. In such cases, stereoselective synthetic methods would be necessary to control the spatial arrangement of the new functional group. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and significant energy consumption, leading to substantial waste. rasayanjournal.co.inresearchgate.net Adopting green chemistry principles is essential for developing more sustainable and environmentally friendly synthetic routes. eurekaselect.com

Several green approaches can be applied to the synthesis of the pyrimidine core: rasayanjournal.co.in

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental impact. rasayanjournal.co.inresearchgate.net The use of recyclable, heterogeneous catalysts, such as TiO2-SiO2 or porous poly-melamine-formaldehyde, can improve efficiency and simplify product isolation. researchgate.netpowertechjournal.com

Energy-Efficient Methods: Microwave-assisted and ultrasound-promoted syntheses often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. powertechjournal.comnih.gov

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the synthesis of complex molecules like pyrimidines in a single step from three or more reactants. chemicalbook.comrasayanjournal.co.in This approach improves atom economy and reduces the number of synthetic and purification steps.

Solvent-Free Conditions: Performing reactions without a solvent, for example using mechanical ball milling, can lead to clean reactions, high yields, and simple work-up procedures, minimizing waste generation. rasayanjournal.co.inresearchgate.net

These principles can be integrated into the synthesis of this compound. For instance, a one-pot, three-component reaction could be designed to construct the 2-cyclohexylpyrimidine core, followed by a green oxidation or hydrolysis step to install the carboxylic acid. The development of synthetic routes from renewable feedstocks is another cornerstone of sustainable chemistry. researchgate.net

| Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source. | Shorter reaction times, increased yields, reduced energy use. powertechjournal.com |

| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to promote the reaction. | Enhanced mass transfer, faster reactions, higher yields. powertechjournal.comnih.gov |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the product. | High atom economy, reduced waste, operational simplicity. rasayanjournal.co.in |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using mechanical methods like ball milling. | Clean reactions, simple workup, minimal solvent waste. rasayanjournal.co.inresearchgate.net |

| Green Catalysts | Utilizing reusable, non-toxic, and efficient catalysts (e.g., heterogeneous catalysts, ionic liquids). | Reduced waste, catalyst recyclability, improved selectivity. researchgate.netpowertechjournal.com |

Solvent-Free and Water-Mediated Syntheses

In recent years, the principles of green chemistry have driven the exploration of solvent-free and water-mediated synthetic routes to minimize the use of hazardous organic solvents. For the synthesis of pyrimidine derivatives analogous to this compound, these approaches have shown considerable promise.

One common strategy for the synthesis of the pyrimidine core involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. In the context of this compound, a key precursor would be cyclohexanecarboximidamide (B1217685). A plausible water-mediated approach could involve the reaction of cyclohexanecarboximidamide with a suitable three-carbon building block, such as mucobromic acid or a derivative, in an aqueous medium. The use of water as a solvent not only offers environmental benefits but can also enhance reaction rates and selectivity due to hydrophobic effects.

Solvent-free, or solid-state, synthesis represents another green alternative. This technique typically involves the grinding or melting of reactants in the absence of a solvent, often with microwave irradiation to accelerate the reaction. For the synthesis of pyrimidine-5-carboxylic acid derivatives, a one-pot, solvent-free approach could involve the reaction of an aldehyde, a β-ketoester, and a urea or thiourea derivative, catalyzed by a solid acid or base. While direct synthesis of this compound via this method is not extensively documented, the general applicability of this approach to pyrimidine synthesis suggests its potential.

Below is an illustrative data table comparing a conventional solvent-based synthesis with a potential water-mediated approach for a generic 2-substituted pyrimidine-5-carboxylic acid.

| Parameter | Conventional Synthesis (Organic Solvent) | Water-Mediated Synthesis |

| Solvent | Toluene, DMF, or similar | Water |

| Catalyst | Strong base (e.g., sodium ethoxide) | Potentially catalyst-free or mild acid/base |

| Reaction Temp. | 80-120 °C | 50-100 °C |

| Reaction Time | 6-12 hours | 4-8 hours |

| Yield | 60-80% | 70-90% |

| Work-up | Extraction, chromatography | Filtration, crystallization |

| E-factor | High | Low |

Biocatalytic Approaches and Enzyme-Assisted Transformations

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. For the production of this compound, enzymes could be employed in several key steps.

One potential application of biocatalysis is in the synthesis of the cyclohexanecarboximidamide precursor. Nitrile hydratases are a class of enzymes capable of converting nitriles to amides, which can then be further transformed into amidines. The use of a whole-cell biocatalyst expressing a suitable nitrile hydratase could provide a green and efficient route to this key intermediate from cyclohexanecarbonitrile.

Furthermore, hydrolases, such as lipases or esterases, could be utilized for the selective hydrolysis of an ester precursor, like ethyl 2-cyclohexylpyrimidine-5-carboxylate, to the final carboxylic acid. This enzymatic hydrolysis often proceeds under neutral pH and ambient temperature, preventing the degradation of sensitive functional groups that can occur under harsh acidic or basic conditions.

The following table provides a hypothetical comparison of chemical and biocatalytic hydrolysis of a 2-substituted pyrimidine-5-carboxylate ester.

| Parameter | Chemical Hydrolysis (NaOH/H2O) | Biocatalytic Hydrolysis (Lipase) |

| Reagents | Sodium hydroxide, water, acid for neutralization | Water, buffer |

| Temperature | 60-100 °C | 25-40 °C |

| pH | >12 | 6-8 |

| Reaction Time | 2-6 hours | 12-48 hours |

| Byproducts | Salt (e.g., NaCl) | None |

| Enantioselectivity | Not applicable | Potentially high if a chiral center is present |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and potential for straightforward scale-up. The synthesis of this compound and its precursors is amenable to this technology.

A continuous flow process for the synthesis of a 2-substituted pyrimidine-5-carboxylate ester could involve pumping streams of the reactants, such as an amidinium salt and a β-ketoester derivative, through a heated reactor coil. The short residence time in the heated zone can lead to rapid product formation while minimizing the formation of impurities. In-line purification modules, such as solid-supported scavengers or liquid-liquid extraction units, can be integrated into the flow system to afford a pure product stream.

The subsequent hydrolysis of the ester to the carboxylic acid can also be performed in a continuous manner. This could involve passing the ester solution through a packed-bed reactor containing an immobilized acid or base catalyst, or an immobilized enzyme, such as a lipase.

A representative flow synthesis setup and its comparison with batch synthesis are outlined in the table below for a generic pyrimidine synthesis.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reactor | Round-bottom flask | Microreactor or packed-bed reactor |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, precise temperature control |

| Mass Transfer | Limited by stirring speed | Excellent, rapid mixing |

| Safety | Handling of large volumes of reagents | Small reaction volumes, enhanced safety |

| Scalability | Requires larger reactors | "Scaling out" by running multiple reactors in parallel |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |

Process Optimization and Scale-Up Methodologies for this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful process optimization and scale-up. For this compound, this would involve a systematic study of reaction parameters to maximize yield and throughput while ensuring product quality and process robustness.

Design of Experiments (DoE) is a powerful statistical tool for process optimization. By systematically varying multiple reaction parameters simultaneously, such as temperature, concentration, catalyst loading, and residence time (in flow chemistry), an optimal set of conditions can be identified with a minimal number of experiments. For the synthesis of this compound, DoE could be applied to both the pyrimidine ring formation and the subsequent ester hydrolysis steps.

When scaling up the synthesis, several challenges may arise, including issues with heat and mass transfer, mixing, and reagent addition. In a batch process, moving from a laboratory flask to a large-scale reactor can significantly impact the reaction outcome. For instance, inefficient heat dissipation in a large reactor can lead to localized overheating and the formation of byproducts. Continuous flow chemistry can mitigate many of these scale-up issues, as the reaction conditions in a microreactor can be readily replicated in a larger production-scale system by increasing the number of reactors or operating for longer periods.

The choice of purification method is also a critical consideration for large-scale production. While chromatography may be suitable for small-scale purification, it is often not economically viable for large quantities. Crystallization is a preferred method for the purification of solid products like this compound on a large scale. Optimization of crystallization conditions, including solvent selection, cooling rate, and seeding, is crucial for obtaining the desired crystal form and purity.

The following table summarizes key considerations for the scale-up of the synthesis of this compound.

| Aspect | Key Considerations for Scale-Up |

| Reaction Kinetics | Understanding the reaction mechanism and kinetics to predict performance at scale. |

| Thermodynamics | Assessing the reaction enthalpy to ensure adequate heat management. |

| Mixing | Ensuring efficient mixing to maintain homogeneity and consistent reaction rates. |

| Purification | Developing a scalable and cost-effective purification strategy (e.g., crystallization). |

| Process Safety | Identifying and mitigating potential hazards associated with the process. |

| Cost Analysis | Evaluating the cost of raw materials, energy, and waste disposal. |

Chemical Modifications and Derivatization Strategies for 2 Cyclohexylpyrimidine 5 Carboxylic Acid

Synthesis of Ester and Amide Analogues of 2-Cyclohexylpyrimidine-5-carboxylic acid

The conversion of the carboxylic acid group in this compound into esters and amides represents a fundamental and widely employed derivatization strategy. These reactions not only alter the physicochemical properties of the parent molecule but also open avenues for creating a diverse library of compounds with potentially novel biological activities.

Esterification Reactions: Mechanisms and Reagents

Esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. The most common method is the Fischer-Speier esterification, which is an acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the formation of the ester.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling reagents can be employed. The Steglich esterification, for instance, utilizes a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org In this method, the carboxylic acid is activated by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Table 1: Reagents for Esterification of this compound

| Reagent/Method | Catalyst/Activator | Typical Conditions |

| Fischer-Speier Esterification | H₂SO₄, TsOH | Reflux in excess alcohol |

| Steglich Esterification | DCC, DIC | DMAP (catalyst), CH₂Cl₂ or THF, Room temperature |

| Thionyl Chloride | SOCl₂ | Formation of acyl chloride intermediate, then addition of alcohol |

Amidation Reactions: Coupling Reagents and Conditions

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions and requires high temperatures. Therefore, the use of coupling reagents is the preferred method for efficient amide bond formation under mild conditions. researchgate.net

A wide array of coupling reagents are available, which work by activating the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). peptide.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form an activated intermediate (e.g., an O-acylisourea for carbodiimides, or an activated ester for phosphonium and uronium reagents). This intermediate is then readily displaced by the amine to form the desired amide. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to suppress side reactions and reduce racemization in the case of chiral substrates.

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Full Name | By-product |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) |

Spectroscopic Characterization of Ester and Amide Derivatives

The successful synthesis of ester and amide derivatives of this compound can be confirmed through various spectroscopic techniques, primarily Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

In the IR spectrum , the formation of an ester is indicated by the appearance of a strong carbonyl (C=O) stretching band typically in the region of 1735-1750 cm⁻¹, which is at a higher frequency compared to the carbonyl stretch of the parent carboxylic acid (around 1700-1725 cm⁻¹). For amides, the carbonyl stretching vibration appears at a lower frequency, generally in the range of 1630-1680 cm⁻¹. Additionally, amides with an N-H bond will show characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹.

¹H NMR spectroscopy provides valuable information about the structure of the derivatives. For an ethyl ester derivative, one would expect to see a quartet corresponding to the -OCH₂- protons at around 4.0-4.5 ppm and a triplet for the -CH₃ protons at around 1.2-1.5 ppm. For amide derivatives, the chemical shifts of the protons on the nitrogen substituent will be indicative of the successful coupling. The proton on the pyrimidine (B1678525) ring (at position 6) typically appears as a singlet in the aromatic region.

¹³C NMR spectroscopy is also a powerful tool for characterization. The carbonyl carbon of the ester typically resonates in the range of 160-175 ppm, while the amide carbonyl carbon appears slightly downfield, around 165-180 ppm.

Mass spectrometry is used to confirm the molecular weight of the synthesized derivatives. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) will correspond to the calculated molecular weight of the target ester or amide.

Table 3: Expected Spectroscopic Data for a Representative Ester and Amide Derivative

| Derivative | Technique | Expected Key Signals |

| Ethyl 2-cyclohexylpyrimidine-5-carboxylate | IR (cm⁻¹) | C=O stretch: ~1740 |

| ¹H NMR (ppm) | ~9.0 (s, 1H, H-4/6), ~4.3 (q, 2H, OCH₂), ~3.0 (m, 1H, cyclohexyl CH), ~1.3 (t, 3H, CH₃) | |

| ¹³C NMR (ppm) | ~165 (C=O), ~62 (OCH₂) | |

| N-Benzyl-2-cyclohexylpyrimidine-5-carboxamide | IR (cm⁻¹) | C=O stretch: ~1650, N-H stretch: ~3300 |

| ¹H NMR (ppm) | ~9.0 (s, 1H, H-4/6), ~8.5 (t, 1H, NH), ~7.3 (m, 5H, Ar-H), ~4.5 (d, 2H, NCH₂) | |

| ¹³C NMR (ppm) | ~168 (C=O), ~44 (NCH₂) |

Transformations of the Carboxylic Acid Functionality Beyond Ester/Amide Formation

Beyond the formation of esters and amides, the carboxylic acid group of this compound can undergo other important transformations, including reduction to alcohols and aldehydes, and decarboxylation.

Reduction to Alcohols and Aldehydes

The reduction of the carboxylic acid functionality offers a pathway to synthesize the corresponding primary alcohol, (2-cyclohexylpyrimidin-5-yl)methanol, or the aldehyde, 2-cyclohexylpyrimidine-5-carbaldehyde.

The complete reduction of a carboxylic acid to a primary alcohol is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. chemguide.co.uk The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the alcohol. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this transformation and can sometimes offer better selectivity in the presence of other reducible functional groups. khanacademy.org

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are generally more reactive towards reducing agents than the starting carboxylic acid. Therefore, direct reduction is often difficult to control. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃] (Rosenmund reduction is another classical method). Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Table 4: Reagents for the Reduction of the Carboxylic Acid Group

| Transformation | Reagent | Typical Conditions |

| Carboxylic acid to Primary alcohol | LiAlH₄ | Anhydrous THF or Et₂O, followed by aqueous workup |

| BH₃·THF | THF, Room temperature to reflux | |

| Carboxylic acid to Aldehyde (indirect) | 1. (COCl)₂ or SOCl₂ 2. LiAlH(O-t-Bu)₃ | 1. CH₂Cl₂ 2. Anhydrous solvent, low temperature |

| 1. Esterification 2. DIBAL-H | 1. See section 3.1.1 2. Toluene or CH₂Cl₂, -78 °C |

Decarboxylation Reactions and Mechanistic Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). The ease of decarboxylation of heteroaromatic carboxylic acids depends on the stability of the carbanionic intermediate formed upon loss of CO₂. For pyrimidine-5-carboxylic acids, the decarboxylation is generally not a facile process and often requires harsh conditions or the presence of a catalyst. wikipedia.org

The mechanism of decarboxylation can vary. For many heteroaromatic carboxylic acids, the reaction is thought to proceed through a zwitterionic intermediate where the ring nitrogen is protonated. The loss of CO₂ from this intermediate leads to a carbanion at the 5-position of the pyrimidine ring. The stability of this carbanion is a key factor in determining the reaction rate. Electron-withdrawing groups on the pyrimidine ring can stabilize the carbanionic intermediate and facilitate decarboxylation.

Several methods can be employed to promote decarboxylation. Thermal decarboxylation at high temperatures is one option, though it may lead to decomposition. Catalytic methods often provide milder reaction conditions and better yields. Copper-based catalysts, in the presence of a quinoline (B57606) or other high-boiling point solvent, have been successfully used for the decarboxylation of various aromatic and heteroaromatic carboxylic acids. Silver salts have also been shown to catalyze the protodecarboxylation of heteroaromatic carboxylic acids in the presence of an acid. organic-chemistry.org

The product of the decarboxylation of this compound would be 2-cyclohexylpyrimidine. The progress of the reaction can be monitored by the evolution of CO₂ gas and confirmed by the disappearance of the carboxylic acid functionality in the IR spectrum and the appearance of a new proton signal in the ¹H NMR spectrum corresponding to the hydrogen at the 5-position of the pyrimidine ring.

Formation of Acid Halides and Anhydrides as Reactive Intermediates

The carboxylic acid functional group at the 5-position of the 2-cyclohexylpyrimidine core is a versatile handle for a variety of chemical transformations. Its conversion into more reactive intermediates, such as acid halides and anhydrides, is a common and pivotal strategy for further derivatization, particularly for the synthesis of esters and amides.

Acid Halide Formation: The most direct method for activating the carboxylic acid is its conversion to an acid chloride. This is typically achieved by treating the parent acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous. A representative procedure involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. After the reaction is complete, the excess thionyl chloride is removed by distillation, yielding the crude acid chloride. prepchem.com This reactive intermediate can then be used directly in subsequent reactions without extensive purification.

For instance, a procedure analogous to the synthesis of 2-(4-n-decylphenyl)pyrimidine-5-ylcarboxylic acid chloride can be applied, where the carboxylic acid is heated with excess thionyl chloride for several hours. prepchem.com The resulting 2-cyclohexylpyrimidine-5-carbonyl chloride is a highly electrophilic species, primed for reaction with a wide range of nucleophiles.

Table 1: Reagents for Acid Chloride Formation

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or with a solvent (e.g., DCM, Toluene) | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Room temperature in an inert solvent (e.g., DCM) with catalytic DMF | CO, CO₂, HCl |

Anhydride (B1165640) Formation: Carboxylic anhydrides are another class of activated intermediates derivable from this compound. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, typically requiring high temperatures or strong dehydrating agents like phosphorus pentoxide (P₂O₅).

A more common laboratory-scale application involves the formation of mixed anhydrides, which can enhance reactivity and selectivity in subsequent coupling reactions. For example, reacting the carboxylic acid with an acid chloride (like pivaloyl chloride) in the presence of a non-nucleophilic base (like triethylamine) generates a mixed anhydride. Alternatively, treatment with acetic anhydride can lead to anhydride formation and, in some cases, can promote subsequent intramolecular cyclization reactions if other nucleophilic groups are present on the molecule. acs.org The reaction of 4-(2-hydroxyethylamino)-2-phenyl-5-pyrimidinecarboxylic acid with acetic anhydride, for example, leads to complex fused heterocyclic systems, demonstrating the utility of anhydrides as reactive intermediates in cascade reactions. acs.org

These reactive acylating agents—acid halides and anhydrides—are not typically isolated as final products but are instrumental in facilitating the synthesis of a broad spectrum of derivatives through nucleophilic acyl substitution.

Diverse Functionalizations of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity. This inherent electronic nature makes it generally resistant to classical electrophilic aromatic substitution but susceptible to nucleophilic attack, especially when substituted with a suitable leaving group. Modern cross-coupling and C-H activation methodologies have further expanded the toolkit for modifying the pyrimidine core.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

Direct electrophilic aromatic substitution (EAS) on the pyrimidine ring is challenging due to the presence of two deactivating nitrogen atoms, which significantly lower the electron density of the ring system. libretexts.org Reactions such as halogenation and nitration, which are standard for electron-rich aromatic compounds, require harsh conditions for pyrimidines and often result in low yields or fail to proceed altogether.

Halogenation: Direct halogenation of an unsubstituted pyrimidine ring with electrophiles like Br₂ or Cl₂ typically requires a Lewis acid catalyst and forcing conditions. libretexts.org For this compound, the C-4 and C-6 positions are the most likely sites for substitution, but the carboxylic acid group at C-5 is strongly deactivating, further hindering the reaction. More effective strategies often involve indirect methods, such as activating the ring via N-oxide formation, though this alters the substrate significantly. nih.gov

A more viable and modern alternative for introducing a halogen at the 5-position is through decarboxylative halogenation . This reaction replaces the existing carboxylic acid group with a halogen atom. acs.org Catalytic methods using metal mediators (e.g., copper, silver) and specific halogen sources (e.g., N-iodosuccinimide for iodination) can proceed under mild conditions. organic-chemistry.orgnih.gov This approach leverages the carboxylic acid as a directing group and a traceless handle for regioselective halogen installation, bypassing the low reactivity of the pyrimidine ring toward traditional EAS. nih.govnih.gov

Nitration: Aromatic nitration is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Given the deactivated nature of the pyrimidine ring in the target molecule, direct nitration is expected to be extremely difficult. The reaction would likely require high temperatures and highly acidic conditions, which could lead to degradation or undesired side reactions. As with halogenation, a decarboxylative nitration could present a potential, albeit less common, route to a 5-nitropyrimidine (B80762) derivative.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

In stark contrast to its inertness toward electrophiles, the electron-deficient pyrimidine ring is highly activated for nucleophilic aromatic substitution (SₙAr), particularly when a halogen atom is present at the C-2, C-4, or C-6 positions. The reaction proceeds via a Meisenheimer-like intermediate, the stability of which is enhanced by the ring nitrogen atoms.

For a derivative of the target molecule, such as 2-cyclohexyl-4-chloropyrimidine-5-carboxylic acid, the chlorine atom at the C-4 position is highly susceptible to displacement by a variety of nucleophiles. The reactivity at the C-4 position is generally greater than at the C-2 position due to more effective stabilization of the anionic intermediate. stackexchange.com

A study on the closely related ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate provides an excellent model for the expected reactivity. rsc.org This compound was shown to react readily with a range of nucleophiles to afford the corresponding 4-substituted products in good yields.

Table 2: Examples of Nucleophilic Aromatic Substitution on a 4-Chloropyrimidine Analog

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Amines | Dimethylamine | 4-Aminopyrimidine |

| Alkoxides/Phenoxides | Sodium Phenoxide | 4-Aryloxypyrimidine |

| Thiolates | Sodium Thiophenoxide | 4-Arylthiopyrimidine |

This reactivity allows for the introduction of diverse functionalities, including amines, ethers, and thioethers, at the C-4 (or C-6) position. researchgate.netnih.gov The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

C-H Activation and Cross-Coupling Methodologies at Pyrimidine Positions

Modern transition metal-catalyzed reactions have revolutionized the functionalization of heteroaromatic compounds, including pyrimidines. These methods can be broadly divided into two categories: cross-coupling reactions on pre-functionalized (e.g., halogenated) pyrimidines and direct C-H activation/functionalization.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A halogenated derivative, such as 2-cyclohexyl-4-chloropyrimidine-5-carboxylic acid, can be coupled with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly efficient and tolerates a wide range of functional groups, enabling the synthesis of complex biaryl structures. nih.govresearchgate.net

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling on Chloropyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | (None) | K₂CO₃, Na₂CO₃ | Dioxane, Toluene/H₂O | 80-110 °C |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF, K₃PO₄ | THF, Dioxane | 50-80 °C |

Direct C-H Activation: More recently, methods for the direct functionalization of C-H bonds on the pyrimidine ring have been developed, obviating the need for pre-halogenation. rsc.org These reactions are typically catalyzed by palladium and often require a directing group to achieve high regioselectivity. beilstein-journals.orgnih.gov For this compound, the carboxylic acid group itself or the pyrimidine nitrogen atoms can potentially direct the catalyst to specific C-H bonds. Palladium-catalyzed C-H arylation has been demonstrated at the C-5 position of 2-aminopyrimidines, showcasing the feasibility of functionalizing this position directly. rsc.orgnih.govrsc.org These advanced methods provide a more atom- and step-economical route to substituted pyrimidines.

Stereochemical Control and Derivatization of the Cyclohexyl Moiety

The cyclohexyl group at the C-2 position is a saturated aliphatic moiety and is generally less reactive than the aromatic pyrimidine ring. Its chemical transformations typically require more forcing conditions compared to the functionalization of the heterocyclic core.

Oxidative and Reductive Transformations of the Cyclohexyl Ring

Oxidative Transformations: The cyclohexyl ring is an alkane and is resistant to mild oxidizing agents. Significant modification would likely require strong oxidants such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ruthenium tetroxide (RuO₄). The position most susceptible to oxidation is the tertiary C-H bond at the point of attachment to the pyrimidine ring (C-1 of the cyclohexyl group). Under harsh oxidative conditions, this position could potentially be hydroxylated to form a cyclohexanol (B46403) derivative. More aggressive oxidation could lead to cleavage of the C-C bond and degradation of the ring. A major challenge in such transformations is achieving selectivity, as the pyrimidine ring itself may be susceptible to oxidation under these conditions.

Stereoselective Substitution Reactions on the Cyclohexyl Group

The cyclohexyl moiety of this compound presents a modifiable scaffold where the introduction of additional functional groups can significantly alter the compound's physicochemical properties. Achieving stereocontrol during these substitution reactions is crucial for developing derivatives with specific three-dimensional arrangements, which can be pivotal for their application in various fields. While specific stereoselective reactions on the this compound scaffold are not extensively documented, established methodologies for substituted cyclohexanes can be applied.

Key strategies for achieving stereoselectivity in substitution reactions on a cyclohexyl ring often rely on directing effects of existing substituents and the use of chiral catalysts or reagents. Potential reaction pathways could include domino reactions, Michael additions, and various cyclization cascades to build highly substituted cyclohexane (B81311) rings with defined stereochemistry. acs.orgnih.gov

For instance, a rhodium-carbene initiated domino reaction has been demonstrated for the stereoselective synthesis of cyclohexanes bearing four stereocenters. acs.org Such a strategy, adapted for the pyrimidine-containing scaffold, could theoretically offer a high degree of stereocontrol. Another approach involves the reaction of conjugated enynones with nucleophiles like malononitrile, which proceeds with high diastereoselectivity to form multisubstituted cyclohexanes. nih.gov

The existing pyrimidine-5-carboxylic acid group can exert steric and electronic influences that direct incoming reagents to a specific face of the cyclohexyl ring, particularly if the reaction proceeds through a conformationally locked intermediate. The choice of reaction conditions, including base, solvent, and temperature, is critical in controlling the stereochemical outcome. nih.gov

Below is a table summarizing potential stereoselective reactions applicable to the functionalization of the cyclohexyl group.

| Reaction Type | Reagents/Catalysts | Potential Outcome | Stereocontrol Principle |

| Catalytic Hydrogenation | H₂, Rh/C, Pd/C, Ru | Reduction of an unsaturated cyclohexyl precursor | Delivery of hydrogen from the less sterically hindered face. |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | cis-dihydroxylation of a cyclohexene (B86901) precursor | Formation of a chiral osmate ester intermediate. researchgate.net |

| Directed Epoxidation | m-CPBA, Substrate with directing group | Epoxidation guided by a nearby functional group | Intramolecular delivery of the oxidant. |

| Michael Addition Cascade | Organocatalysts, Nucleophiles | Formation of multiple C-C bonds with stereocontrol | Enantioselective formation of intermediates. researchgate.net |

Conformational Analysis and its Impact on Reactivity

The conformational flexibility of the cyclohexyl ring is a defining structural feature of this compound, profoundly influencing its reactivity and interactions. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. fiveable.me In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). fiveable.me

For this compound, the bulky 2-pyrimidine-5-carboxylic acid substituent will strongly favor the equatorial position to avoid significant steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. pressbooks.pubyoutube.com The conformation where the pyrimidine group is equatorial is significantly more stable and will be the predominant form in equilibrium. pressbooks.pub The energy difference between the equatorial and axial conformers is substantial for large groups, effectively "locking" the conformation with the substituent in the equatorial position. pressbooks.pub

This conformational preference has significant consequences for the molecule's reactivity:

Reactivity of the Cyclohexyl Ring: Substitutions or eliminations on the cyclohexyl ring will be governed by the substituent's locked equatorial position. For example, in an E2 elimination reaction, a leaving group on the cyclohexane ring would require an anti-periplanar arrangement with a proton, which is stereochemically dependent on its axial or equatorial position. slideshare.net

Accessibility of the Carboxylic Acid: The equatorial orientation of the pyrimidine scaffold positions the carboxylic acid group away from the cyclohexyl ring, making it sterically accessible for reactions such as esterification or amidation. If the group were in the axial position, its reactivity could be hindered by the ring itself.

Reactivity of Axial vs. Equatorial Hydrogens: The hydrogens on the cyclohexyl ring have different chemical environments. Axial protons are more sterically hindered than equatorial ones. Reactions involving abstraction of a hydrogen atom from the ring may show selectivity depending on the attacking species' steric bulk and the relative stability of the resulting radical. Generally, reactions that relieve steric strain are favored, which can sometimes lead to the counterintuitive observation that sterically congested axial groups can be more reactive if the reaction pathway leads to a less strained product. reddit.com

The table below outlines the key characteristics of the two primary chair conformations.

| Conformation | Substituent Position | Relative Energy | Key Interactions | Impact on Reactivity |

| A | Pyrimidine group is Equatorial | Lower (More Stable) | Minimal steric strain. pressbooks.pub | Predominant conformation; dictates the reactivity of the molecule. Carboxylic acid is accessible. |

| B | Pyrimidine group is Axial | Higher (Less Stable) | Severe 1,3-diaxial steric interactions with axial hydrogens. pressbooks.pub | Highly disfavored; negligible contribution to the overall reactivity under normal conditions. |

Bioconjugation and Probe Development Strategies Utilizing this compound Scaffold

The structure of this compound possesses key features that make it a viable scaffold for the development of bioconjugates and molecular probes. The carboxylic acid group serves as a versatile chemical handle for covalent attachment to biomolecules, while the pyrimidine core can be further functionalized to incorporate reporter groups or modulate biological activity. nih.govacs.org

Bioconjugation:

The primary route for bioconjugation of this molecule is through the carboxylic acid moiety. This group can be activated to react with nucleophilic functional groups present on biomolecules, most commonly the primary amines of lysine (B10760008) residues and the N-terminus of proteins. wiley-vch.de The most prevalent method for this transformation is carbodiimide-mediated amide bond formation. creative-biolabs.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, which can then react with an amine to form a stable amide linkage. The addition of N-hydroxysuccinimide (NHS) or its derivatives can increase the efficiency of the coupling reaction by forming a more stable, amine-reactive NHS-ester intermediate, which helps to mitigate hydrolysis of the activated acid in aqueous media. rsc.org

This strategy allows for the conjugation of the 2-cyclohexylpyrimidine scaffold to a wide range of biological targets, including:

Proteins and Peptides: For creating targeted therapeutics or diagnostic agents.

Antibodies: To develop antibody-drug conjugates (ADCs).

Nucleic Acids: For labeling DNA or RNA probes.

Polymer Scaffolds: To create functionalized biomaterials.

Probe Development:

A molecular probe requires a targeting moiety and a signaling component. The this compound scaffold can be elaborated into such a probe. The pyrimidine core is a "privileged substructure" in medicinal chemistry and can serve as a recognition element for specific biological targets like protein-protein interfaces. acs.org The signaling component, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a radioactive isotope, can be attached via the carboxylic acid handle.

The table below details potential strategies for probe development.

| Probe Component | Modification Strategy | Example Reagents/Moieties | Application |

| Signaling Moiety (Reporter) | Amide coupling to the carboxylic acid. | Fluorescein-amine, Rhodamine-amine, Dansyl cadaverine | Fluorescence Microscopy, Flow Cytometry |

| Affinity Tag | Amide coupling to the carboxylic acid. | Biotin-amine, Desthiobiotin-amine | Affinity Pull-down Assays, Western Blotting |

| Targeting Moiety | Can be inherent to the pyrimidine scaffold or attached via further derivatization. | RGD peptides, Folic acid | Targeting specific cell surface receptors. |

| Crosslinking Group | Attachment of a photo-reactive group (e.g., diazirine) to the scaffold. | Amino-functionalized diazirines | Covalent capture of binding partners (photo-affinity labeling). |

By combining these strategies, the this compound scaffold can be transformed into sophisticated chemical tools for studying biological systems. acs.org For example, a fluorescent dye could be conjugated to the carboxylic acid to visualize the subcellular localization of the molecule's target.

Polymerization and Supramolecular Assembly Potential of this compound Derivatives

The chemical structure of this compound offers distinct opportunities for its use in materials science, both as a monomer for polymerization and as a building block for supramolecular assemblies.

Polymerization:

While the parent compound is not directly polymerizable, it can be readily converted into a functional monomer. The carboxylic acid group is the most convenient site for modification. By reacting the carboxylic acid with a molecule containing a polymerizable group (such as a vinyl, acrylate, or methacrylate (B99206) group), a new monomer can be synthesized. For example, esterification with 2-hydroxyethyl methacrylate (HEMA) or an amidation reaction with aminoethyl methacrylate would yield a monomer suitable for free-radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu

The incorporation of the bulky cyclohexyl and heterocyclic pyrimidine groups into a polymer backbone would be expected to impart specific properties to the resulting material, such as increased thermal stability and altered solubility. A variety of functional monomers containing polar groups, including pyrimidines, have been successfully polymerized using controlled radical polymerization methods. cmu.edu

The general scheme for monomer synthesis is outlined below:

| Polymerizable Group | Linkage Type | Reagent | Resulting Monomer Class |

| Methacrylate | Ester | 2-Hydroxyethyl methacrylate (HEMA) | Methacrylate |

| Acrylamide | Amide | N-(3-Aminopropyl)methacrylamide | Methacrylamide |

| Styrene | Ester | 4-(Hydroxymethyl)styrene | Styrenic |

| Norbornene | Imide | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride followed by reaction with an amine-modified scaffold | Norbornene-based monomer for Ring-Opening Metathesis Polymerization (ROMP) nih.gov |

Supramolecular Assembly:

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. ethernet.edu.et this compound is an excellent candidate for forming such assemblies due to its capacity for strong and directional hydrogen bonding. rsc.org

Two primary hydrogen-bonding motifs are present in the molecule:

Carboxylic Acid Dimer: Carboxylic acids are well-known to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This is often a dominant interaction in the solid state.

Pyrimidine Interactions: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while N-H groups on other molecules (or on a derivatized version of the scaffold) can act as donors. This leads to the formation of recognized supramolecular synthons, such as the amino-pyrimidine/carboxylic acid synthon. nih.gov

Biological Activity and Mechanistic Investigations of 2 Cyclohexylpyrimidine 5 Carboxylic Acid and Its Analogues in Vitro Focus

Enzyme Target Identification and Inhibitory Profiling

There is no available information in the scientific literature regarding the specific enzyme targets or inhibitory profile of 2-Cyclohexylpyrimidine-5-carboxylic acid.

Kinase Enzyme Inhibition Assays and Specificity Profiling

No studies have been published detailing the screening of this compound against a panel of protein kinases. Therefore, its inhibitory activity (such as IC50 values) and specificity profile against this class of enzymes remain unknown. While other pyrimidine (B1678525) derivatives have been investigated as kinase inhibitors, this data cannot be extrapolated to the specific compound .

Receptor Binding Studies and Ligand-Receptor Interactions

There are no published receptor binding assays for this compound. Consequently, its affinity and selectivity for any specific receptors have not been determined.

Protease Modulation and Enzyme Kinetics Analysis

The effect of this compound on protease activity has not been reported. There are no available enzyme kinetics studies to characterize its potential as a protease modulator.

Modulation of Other Relevant Enzyme Classes

While analogues of pyrimidine-5-carboxylic acid have been explored as inhibitors of enzymes such as xanthine (B1682287) oxidase, no such studies have been conducted specifically with this compound. Its activity against other classes of enzymes is currently uncharacterized.

Cellular Pathway Interrogation in Model Systems

There is no published research on the effects of this compound on cellular pathways in any model systems.

Apoptosis Induction and Cell Cycle Analysis in Cancer Cell Lines

No studies have been performed to evaluate the potential of this compound to induce apoptosis or cause cell cycle arrest in cancer cell lines. As a result, there is no data available from assays such as flow cytometry or western blotting to assess its impact on these cellular processes.

Modulation of Autophagy and Cellular Stress Responses

There is currently no available scientific literature detailing the effects of this compound on the modulation of autophagy or cellular stress responses in in vitro models. Studies investigating its potential to induce or inhibit autophagic flux, or its impact on pathways related to the unfolded protein response (UPR), oxidative stress, or heat shock protein induction, have not been published.

Inhibition of Cell Proliferation and Colony Formation Assays (In vitro)

No specific data from in vitro cell proliferation assays (such as MTT, XTT, or SRB assays) or colony formation assays for this compound have been reported. Consequently, key metrics like IC₅₀ (half-maximal inhibitory concentration) values against any cancer or normal cell lines are not available. Research demonstrating its potential cytostatic or cytotoxic effects, or its ability to inhibit the clonogenic survival of cells, is absent from the public domain.

Anti-inflammatory and Immunomodulatory Effects in Cellular Models

In vitro studies characterizing the anti-inflammatory or immunomodulatory properties of this compound are not publicly available. There is no data on its ability to modulate the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), inhibit key inflammatory enzymes like cyclooxygenases (COX-1, COX-2), or influence immune cell functions (such as T-cell proliferation or macrophage activation) in cellular models.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Specific structure-activity relationship (SAR) studies centered on this compound and its derivatives are not available in the scientific literature. While SAR studies for other classes of pyrimidine derivatives are common, providing insights into how structural modifications affect their biological activities, such analyses have not been published for this specific chemical scaffold. Therefore, a detailed discussion on the influence of its specific structural components is not possible.

Influence of Cyclohexyl Ring Substitutions on Biological Activity

There is no research available that explores how substitutions on the cyclohexyl ring of this compound affect its biological activity. Studies that would typically involve synthesizing analogues with various substituents (e.g., hydroxyl, methyl, or halogen groups) on the cyclohexyl moiety to determine their impact on potency or selectivity have not been reported.

Impact of Pyrimidine Core Modifications on Target Binding and Cellular Effects

No published studies have investigated the impact of modifying the pyrimidine core of this compound. Research detailing how alterations, such as the introduction of different substituents at other positions of the pyrimidine ring, affect target binding affinity or cellular outcomes is not available.

Role of the Carboxylic Acid Functional Group in Molecular Recognition

While the carboxylic acid group is generally known to be crucial for molecular recognition, often acting as a hydrogen bond donor or acceptor or forming salt bridges, there are no specific studies that confirm or detail its role for this compound. Investigations that typically involve comparing the activity of the parent acid with its corresponding ester or amide analogues to elucidate the importance of this functional group have not been documented for this compound.

Conformational Flexibility and its Correlation with Biological Response

The correlation between this flexibility and biological response is a key area of investigation in drug design. Different conformations can present different pharmacophoric features to a target protein, leading to variations in binding affinity and, consequently, biological activity. For instance, one conformation might fit perfectly into a hydrophobic pocket of a target enzyme, leading to potent inhibition, while another might be sterically hindered, resulting in weak or no activity.

Computational chemistry techniques, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the preferred conformations of a molecule and the energy barriers between them. These theoretical models can be correlated with experimental data from techniques like X-ray crystallography or NMR spectroscopy to build a comprehensive understanding of the molecule's conformational landscape. Structure-activity relationship (SAR) studies on a series of analogues with varying substituents on the cyclohexyl or pyrimidine rings can further elucidate which conformations are most favorable for a desired biological effect.

Elucidation of Mechanisms of Action at the Molecular Level

Understanding how a compound exerts its biological effect at a molecular level is crucial for its development as a therapeutic agent. This involves identifying its direct binding partner(s) and characterizing the nature of the interaction, as well as understanding the subsequent cellular events.

Direct binding assays are essential for confirming that a compound physically interacts with its putative target and for quantifying the affinity and thermodynamics of this interaction.